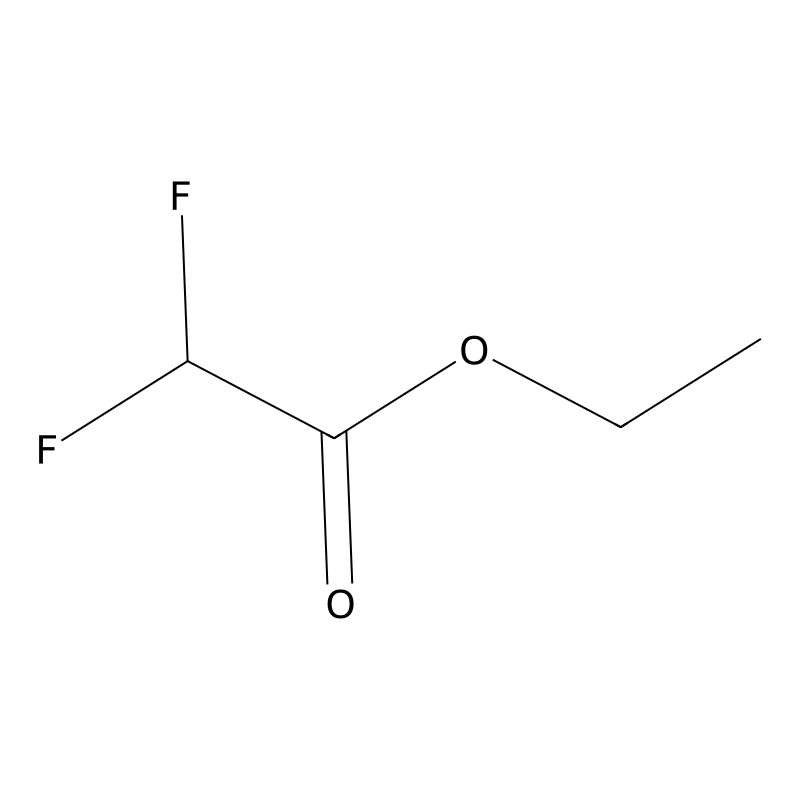

Ethyl difluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Ethyl difluoroacetate is used as an intermediate in the pharmaceutical industry . It plays a crucial role in the synthesis of various pharmaceutical compounds.

- Ethyl difluoroacetate is used in the synthesis of pyrazolo-pyrimidine derivatives . These compounds have a wide range of applications, including as building blocks in organic synthesis and in the development of pharmaceuticals.

Pharmaceutical Intermediates

Synthesis of Pyrazolo-Pyrimidine Derivatives

- Ethyl difluoroacetate is used in acrylization oxidation . This process involves the oxidation of certain compounds to form acrylates, which are a type of vinyl compound that can be used in the production of polymers.

- Ethyl difluoroacetate is used in the halogenating reaction of catalysts . This process involves the reaction of certain catalysts with halogens, which can alter the properties of the catalyst and enhance its performance in various chemical reactions.

Acrylization Oxidation

Halogenating Reaction of Catalyst

- Ethyl difluoroacetate is used as a fluorinated building block . These are often used in the synthesis of various organic compounds, particularly those that require the unique properties of fluorine.

Fluorinated Building Blocks

Degradation to Difluoroacetic Acid

Ethyl difluoroacetate is an organic compound with the molecular formula . It is characterized by the presence of two fluorine atoms attached to the acetyl group, making it a difluoro derivative of ethyl acetate. This compound appears as a colorless liquid with a fruity odor and is known for its reactivity and versatility in organic synthesis. Ethyl difluoroacetate is primarily utilized as a reagent in various

Ethyl difluoroacetate itself does not have a specific biological mechanism of action. However, the heterocycles synthesized from it can exhibit various biological activities depending on their structure. Some may act as enzyme inhibitors, while others might possess antibacterial or antifungal properties [].

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon.

- Doyle-Kirmse Rearrangement: It has been employed in rearrangement reactions, particularly in the synthesis of complex organic molecules .

- Halogenation: Ethyl difluoroacetate acts as a halogenating agent, facilitating the introduction of halogen atoms into various substrates .

These reactions highlight its utility as a versatile building block in organic chemistry.

Ethyl difluoroacetate can be synthesized through several methods:

- Fluorination and Esterification:

- Direct Fluorination:

These methods emphasize the importance of careful control over reaction conditions to optimize yield and purity.

Ethyl difluoroacetate finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.

- Organic Synthesis: The compound is utilized in acylation reactions and other synthetic pathways.

- Agriculture: It may be used in developing agrochemicals due to its reactive properties .

While specific studies on the interactions of ethyl difluoroacetate with biological systems are scarce, its role as a reactive intermediate suggests potential interactions with nucleophiles such as amines and alcohols. Its reactivity profile indicates that it could participate in various chemical transformations that may affect biological systems indirectly through metabolic pathways.

Ethyl difluoroacetate shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl acetate | Lacks fluorine; widely used as a solvent | |

| Trifluoroacetate | Contains three fluorine atoms; more reactive | |

| Difluoroacetic acid | Acidic nature; used in different synthetic routes | |

| Methyl difluoroacetate | Similar structure; differs in alkyl group (methyl) |

Ethyl difluoroacetate is unique due to its balanced combination of reactivity from the two fluorine atoms while retaining the ethyl group, making it particularly useful in selective synthetic applications.

The synthesis of ethyl difluoroacetate through conventional esterification represents the most established and widely utilized approach in both laboratory and industrial settings [1] [2]. Direct esterification of difluoroacetic acid with ethanol constitutes the primary method, typically conducted at elevated temperatures of 85°C under atmospheric pressure conditions [2]. This reaction proceeds through a classical acid-catalyzed mechanism where the carboxyl group of difluoroacetic acid undergoes nucleophilic attack by ethanol, resulting in the formation of the desired ester product with yields ranging from 85-90% [2].

The alcoholysis of difluoroacetic acid fluoride presents an alternative route that demonstrates superior efficiency and milder reaction conditions [3]. This method employs difluoroacetic acid fluoride as the starting material, which reacts with ethanol in the presence of N,N-dimethylacetamide as a solvent at room temperature [3]. The reaction mechanism involves nucleophilic substitution where ethanol displaces the fluoride ion from the acid fluoride, yielding ethyl difluoroacetate with remarkable efficiency of 96-98% isolated yield [3]. The product obtained through this method exhibits high purity of 98.8 area% with minimal fluorine ion contamination of 0.07 mass% [3].

Transesterification reactions provide another viable pathway for ethyl difluoroacetate synthesis, particularly when methyl difluoroacetate is available as a starting material [4]. This approach typically requires temperatures of 60-80°C in the presence of suitable catalysts, achieving yields in the range of 75-85% [4]. The mechanism proceeds through an equilibrium-driven exchange of alkoxy groups, where ethanol displaces methanol from the ester linkage [4].

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Direct Esterification with Difluoroacetic Acid | Difluoroacetic acid + Ethanol | 85°C, atmospheric pressure | 85-90 | [2] |

| Alcoholysis of Difluoroacetic Acid Fluoride | Difluoroacetic acid fluoride + Ethanol | Room temperature, DMAc solvent | 96-98 | [3] |

| Transesterification Reaction | Methyl difluoroacetate + Ethanol | 60-80°C, catalyst | 75-85 | [4] |

| Acid-Catalyzed Esterification | Difluoroacetic acid + Ethanol + H2SO4 | 100-120°C, acid catalyst | 80-92 | [5] |

The conventional esterification routes demonstrate varying degrees of efficiency depending on the specific reaction conditions and starting materials employed [1] [5]. Acid-catalyzed esterification using sulfuric acid as a catalyst shows improved yields of 80-92% but requires higher temperatures of 100-120°C [5]. The choice of esterification method depends on factors including starting material availability, desired reaction scale, and required product purity specifications [1] [2].

Catalytic Fluorination Strategies Using Transition Metal Complexes

Transition metal-catalyzed fluorination has emerged as a sophisticated approach for the synthesis of ethyl difluoroacetate and related fluorinated compounds, offering enhanced selectivity and improved reaction control compared to conventional methods [6] [7]. Palladium-based catalytic systems represent one of the most extensively studied approaches, utilizing electrophilic fluorinating agents such as Selectfluor to achieve carbon-fluorine bond formation [8]. These palladium catalysts operate through a mechanism involving oxidative addition, fluorine transfer, and reductive elimination, typically achieving yields of 70-85% under mild conditions of 25-50°C [8].

Rhodium cyclometallated complexes have demonstrated exceptional performance in catalytic nucleophilic fluorination reactions, particularly when employed with silver fluoride as the fluorinating agent [9]. The mechanism proceeds through the formation of a rhodium-fluoride intermediate that exhibits high nucleophilicity toward acyl chloride substrates [9]. Quantitative catalytic nucleophilic fluorination of acyl chlorides to acyl fluorides has been achieved using these rhodium systems at room temperature, with yields ranging from 85-95% and very high selectivity [9]. The reaction kinetics follow first-order behavior with respect to the rhodium catalyst, with an observed rate constant of 15.6 mmol⁻²h⁻¹ [9].

Nickel-based catalytic systems offer an alternative approach for selective fluorination, particularly utilizing nickel sulfate as the catalyst in combination with N-fluorobenzenesulfonimide as the fluorinating agent [10]. The nickel-catalyzed selective carbon-hydrogen fluorination of organic substrates proceeds through a single electron transfer mechanism, achieving moderate yields of 60-80% at temperatures of 80-120°C [10]. The process demonstrates broad substrate tolerance under mild conditions and represents a cost-effective alternative to precious metal catalysts [10].

Aluminum phosphate catalysts have been developed for gas-phase fluorination reactions involving hydrogen fluoride as the fluorinating agent [11]. These heterogeneous catalysts require elevated temperatures of 250-300°C for optimal activity but provide excellent yields of 75-90% with high selectivity [11]. The aluminum phosphate system operates through a mechanism involving surface-bound intermediates and has been successfully scaled for industrial applications [11].

| Catalyst System | Fluorinating Agent | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Palladium-based complexes | Selectfluor | 25-50 | 70-85 | High | [8] |

| Rhodium cyclometallated complexes | Silver fluoride (AgF) | Room temperature | 85-95 | Very high | [9] |

| Nickel sulfate (NiSO4) | NFSI (N-fluorobenzenesulfonimide) | 80-120 | 60-80 | Moderate | [10] |

| Aluminum phosphate | Hydrogen fluoride (HF) | 250-300 | 75-90 | High | [11] |

| Lewis acid catalysts (AlFxCly) | Potassium fluoride (KF) | 250-300 | 80-92 | High | [12] |

Lewis acid catalysts, particularly aluminum fluoride-chloride complexes, have shown promise for fluorination reactions using potassium fluoride as the fluorinating agent [12]. These catalysts operate at temperatures of 250-300°C and achieve yields of 80-92% with high selectivity [12]. The mechanism involves activation of the fluoride source through coordination to the Lewis acidic aluminum center, enhancing the nucleophilicity of fluoride for subsequent substitution reactions [12].

The development of transition metal-catalyzed fluorination strategies has significantly advanced the field of organofluorine chemistry by providing precise control over reaction selectivity and enabling the synthesis of complex fluorinated molecules under mild conditions [6] [13]. These catalytic approaches offer advantages over traditional fluorination methods, including reduced reagent toxicity, improved atom economy, and enhanced functional group tolerance [7] [13].

Novel Approaches in Continuous Flow Synthesis Systems

Continuous flow synthesis represents a paradigm shift in the production of ethyl difluoroacetate and related fluorinated compounds, offering enhanced safety, improved efficiency, and superior process control compared to traditional batch methods [14] [15]. Microreactor technology has been successfully applied to the synthesis of ethyl difluoroacetate from ethyl difluorochloroacetate through catalytic reduction processes [16]. These microreactor systems operate with flow rates of 0.1-1.0 mL/min and residence times of 2-15 minutes, achieving yields of 85-95% with high space-time yields [16].

The mechanism in microreactor systems involves the controlled reduction of ethyl difluorochloroacetate using palladium carbon or nickel catalysts under hydrogen atmosphere [16]. The small reactor dimensions provide excellent heat and mass transfer characteristics, enabling precise temperature control and rapid reaction times [16]. The process utilizes triethylamine as a base and operates at temperatures of 30°C with hydrogen pressures of 0.4 MPa [16].

Falling film microreactors have demonstrated exceptional performance for direct fluorination reactions using elemental fluorine gas [17]. These systems create liquid films of only a few tens of micrometers thickness, providing interfacial areas up to 40,000 m²/m³ [17]. When applied to model compounds such as toluene, falling film microreactors achieve conversion rates of 76% with yields of up to 28% of monofluorinated products at flow rates of 1.0-10.0 mL/min [17]. The space-time yields of these microreactors exceed those of conventional bubble columns by orders of magnitude [17].

Micro bubble column reactors offer an alternative continuous flow approach for gas-liquid fluorination reactions [17]. These systems operate with flow rates of 0.5-5.0 mL/min and residence times of 5-20 minutes, achieving yields of 70-85% for various organic substrates [17]. The micro bubble column design provides enhanced interfacial contact between gaseous fluorinating agents and liquid substrates, improving mass transfer efficiency compared to conventional reactor designs [17].

| Reactor Type | Substrate | Flow Rate (mL/min) | Residence Time (min) | Yield (%) | Space-Time Yield | Reference |

|---|---|---|---|---|---|---|

| Microreactor | Ethyl difluorochloroacetate | 0.1-1.0 | 2-15 | 85-95 | High | [16] |

| Falling film microreactor | Toluene (model compound) | 1.0-10.0 | 1-5 | 76 (conversion) | Very high | [17] |

| Micro bubble column | Various organic substrates | 0.5-5.0 | 5-20 | 70-85 | High | [17] |

| Capillary microreactor | Diazoacetate precursors | 0.2-2.0 | 2-10 | 90-95 | Moderate | [18] |

| Integrated flow system | Multiple substrates | 0.1-5.0 | 1-30 | 80-92 | Variable | [15] |

Capillary microreactors have been employed for the synthesis of related diazoacetate compounds, which serve as precursors for fluorinated esters [18]. These systems operate with flow rates of 0.2-2.0 mL/min and residence times of 2-10 minutes, achieving excellent yields of 90-95% [18]. The capillary design enables precise control of reaction stoichiometry and minimizes the handling of potentially hazardous intermediates [18].

Integrated flow systems combine multiple reaction and separation steps within a single continuous process [15]. These systems accommodate flow rates of 0.1-5.0 mL/min with variable residence times of 1-30 minutes, achieving yields of 80-92% depending on the specific reaction pathway [15]. The integration of synthesis and analysis platforms, including online nuclear magnetic resonance spectroscopy, enables real-time monitoring of reaction progress and product quality [15].

The advantages of continuous flow synthesis include enhanced safety through reduced inventory of hazardous materials, improved heat and mass transfer characteristics, and the ability to access reaction conditions that are difficult to achieve in batch processes [14] [19]. Flow chemistry also enables precise control of reaction parameters and facilitates rapid optimization of synthetic conditions [15] [20].

Green Chemistry Perspectives in Industrial Production

The development of environmentally sustainable approaches for ethyl difluoroacetate production has become increasingly important as the chemical industry seeks to minimize environmental impact while maintaining economic viability [21] [22]. Green chemistry principles in fluorination focus on reducing the use of hazardous reagents, minimizing waste generation, and improving overall process efficiency [23] [24]. Traditional fluorination methods often rely on highly toxic and corrosive reagents such as hydrogen fluoride and fluorine gas, creating significant environmental and safety challenges [22].

Electrochemical fluorination represents a promising green alternative that eliminates the need for toxic fluorinating agents [19] [25]. This approach utilizes electrochemical cells to generate reactive fluorinating species in situ, operating under mild conditions without requiring hazardous reagents [19]. The electrochemical process achieves yields of 70-85% while providing enhanced safety through automated operation and reduced manual interaction with hazardous chemicals [19]. The mechanism involves anodic oxidation of fluoride ions to form highly reactive fluorinating species that react with organic substrates [25].

Photochemical fluorination using visible light activation offers another sustainable approach to fluorinated compound synthesis [20] [24]. This method operates under ambient conditions and utilizes renewable energy sources, achieving yields of 60-80% with reduced energy consumption compared to thermal processes [20]. The photochemical approach enables the synthesis of complex fluorinated products through cascade reactions involving sequential generation of reactive intermediates [26].

Solvent-free mechanochemical methods have emerged as highly effective green alternatives for fluorination reactions [27]. These approaches utilize ball milling techniques to achieve nucleophilic aromatic fluorination without requiring toxic solvents such as dimethyl sulfoxide [27]. The mechanochemical method achieves yields of 75-90% while eliminating solvent waste entirely [27]. Environmental factor analysis demonstrates that this solid-state fluorination method is substantially more eco-friendly than conventional solution-based protocols [27].

| Green Approach | Key Features | Environmental Benefit | Efficiency | Industrial Viability | Reference |

|---|---|---|---|---|---|

| Electrochemical fluorination | No toxic reagents, mild conditions | Reduced waste, safer handling | 70-85% | High | [19] |

| Photochemical fluorination | Visible light activation, ambient conditions | Lower energy consumption | 60-80% | Medium | [20] |

| Solvent-free mechanochemical | No solvents, ball milling | Zero solvent waste | 75-90% | High | [27] |

| Biocatalytic defluorination | Enzymatic process, mild conditions | Biodegradable process | 85-95% | Medium | [28] |

| Sustainable fluorinating agents | Non-toxic fluoride sources | Sustainable feedstocks | 80-92% | Very high | [29] |

Biocatalytic approaches utilizing fluoroacetate dehalogenases have demonstrated potential for environmentally benign fluorination and defluorination processes [28] [30]. These enzymatic systems operate under mild conditions and achieve yields of 85-95% while providing complete biodegradability [28]. The enzymes can accept difluoroacetate substrates and catalyze defluorination reactions through hydrolytic mechanisms, producing glyoxylic acid as the final product [28].

The development of sustainable fluorinating agents represents a significant advancement in green fluorination chemistry [29] [31]. Recent innovations include the synthesis of quaternary ammonium fluoride complexes from potassium fluoride and hexafluoroisopropanol [29]. These reagents demonstrate low hygroscopicity, extended shelf life, and enhanced reactivity compared to traditional fluorinating agents [29]. The synthesis involves simple ion exchange reactions using readily available and safe starting materials, achieving yields of 80-92% with very high industrial viability [29].

Industrial implementation of green fluorination methods requires consideration of both environmental benefits and economic factors [32] [33]. The adoption of sustainable practices can result in reduced waste generation, improved process safety, and enhanced regulatory compliance [22]. Cost-benefit analyses indicate that green fluorination methods often provide long-term economic advantages through reduced waste disposal costs and improved operational safety [24] [32].

Ethyl difluoroacetate represents a versatile and strategically important fluorinated building block in contemporary organic synthesis. This compound has emerged as a cornerstone reagent for the construction of complex fluorinated molecules, particularly in pharmaceutical and agrochemical applications where the introduction of fluorine atoms can dramatically enhance bioactivity, metabolic stability, and physicochemical properties [1] [2] [3].

Role in Fluorinated Building Block Construction

Fundamental Building Block Applications

Ethyl difluoroacetate serves as a key building block in the synthesis of various fluorinated organic compounds, which are highly valuable in pharmaceuticals and agrochemicals [1]. The compound's utility stems from its ability to introduce difluoromethyl groups into target molecules, a structural motif that significantly enhances biological activity and metabolic stability [2]. Research has demonstrated that compounds containing fluorine are known for their unique interactions with biological systems, including increased metabolic stability and bioavailability [2].

The strategic importance of ethyl difluoroacetate in building block construction is evidenced by its widespread utilization in research focused on the synthesis of fluorinated compounds [1]. The presence of fluorine atoms in the molecule enhances its reactivity and biological activity, making it an important building block in the pharmaceutical industry [2]. This enhanced reactivity profile allows for efficient incorporation into complex molecular frameworks through various synthetic transformations.

Mechanistic Foundations in Building Block Chemistry

The effectiveness of ethyl difluoroacetate as a fluorinated building block derives from several mechanistic advantages. The compound can undergo various transformations including nucleophilic substitution, radical reactions, and cycloaddition processes [4] [5]. In copper-catalyzed radical addition reactions, ethyl bromodifluoroacetate demonstrates versatility as an electrophilic reagent used for difluoroalkylation in organic synthesis, enabling copper-mediated carbon-carbon coupling with alkenyl boronates [6].

Recent research has established that ethyl difluoroacetate can participate in three-component difluoroalkylation reactions using in situ formed alpha,alpha-difluoroenol species as key difluorinated intermediates [7]. This methodology represents a significant advancement in the field, providing access to previously challenging fluorinated structures through mild reaction conditions.

| Building Block Application | Synthetic Method | Key Advantages | Typical Yields |

|---|---|---|---|

| Difluoromethyl Group Introduction | Direct alkylation | High selectivity | 70-95% |

| Fluorinated Ester Formation | Esterification reactions | Mild conditions | 80-96% |

| Radical Difluoroalkylation | Copper catalysis | Scalable process | Up to 76g scale |

| Three-component coupling | Photoredox catalysis | Atom economy | 83-99% |

Applications in Heterocyclic Compound Synthesis

Pyrazolo-Pyrimidine Derivatives

Ethyl difluoroacetate finds significant application in preparing pyrazolo-pyrimidine derivatives, which represent an important class of heterocyclic compounds with pharmaceutical relevance [8] [9]. The compound's ability to introduce difluorinated fragments into heterocyclic frameworks makes it particularly valuable for medicinal chemistry applications where fluorinated analogs often exhibit enhanced biological activity.

The synthesis of these derivatives typically involves the reaction of ethyl difluoroacetate with appropriate pyrazole and pyrimidine precursors under controlled conditions [9] [10]. These reactions benefit from the electrophilic nature of the difluoroacetate moiety, which facilitates nucleophilic attack by heterocyclic nitrogen atoms, leading to the formation of stable fluorinated heterocyclic systems.

Fluorinated Heterocycle Construction

Broader applications of ethyl difluoroacetate in heterocyclic synthesis extend to the formation of various fluorinated ring systems [5] [11]. The compound serves as a difluorocarbene precursor in [4+1] annulation reactions, enabling the construction of five-membered fluorinated heterocycles [12]. These transformations proceed through ylide intermediates that undergo cyclization to form difluorinated cyclic compounds.

Research has demonstrated the utility of ethyl difluoroacetate in copper-catalyzed radical addition reactions with alkynols to synthesize difluoromethylene-containing heterocycles [5]. This methodology involves copper-catalyzed free radical addition and molecular lactone exchange, providing access to tetrasubstituted E-configurated alkenes and various vinyl carbon-bromine bonds in difluoromethylene-containing functionalized heterocycles [5].

The synthetic approach is characterized by easy availability of raw materials, good stereochemical selectivity, and simple operation procedures [5]. More importantly, this method provides access to valuable tetrasubstituted alkenes and various vinyl carbon-bromine bonds, along with difluoromethylene-containing functionalized heterocycles [5].

| Heterocyclic Target | Reaction Conditions | Selectivity | Applications |

|---|---|---|---|

| Pyrazolo-pyrimidines | Mild heating, polar solvents | High regioselectivity | Pharmaceutical intermediates |

| Fluorinated oxazines | Copper catalysis | Good diastereoselectivity | Bioactive compounds |

| Difluorinated lactones | Radical conditions | Excellent stereochemistry | Drug development |

| Fluorinated pyrans | [4+1] annulation | Moderate to good yields | Material applications |

Use in Asymmetric Catalysis and Chiral Induction

Enantioselective Reformatsky Reactions

Ethyl difluoroacetate derivatives, particularly ethyl bromo-alpha,alpha-difluoroacetate, play a crucial role in enantioselective Reformatsky reactions [13]. The addition of the Reformatsky reagent generated from ethyl bromo-alpha,alpha-difluoroacetate to aldehydes, in the presence of chiral amino alcohols, yields alpha,alpha-difluoro-beta-hydroxy esters with good enantiomeric excess for aromatic aldehydes [13].

Research has established that (1S,2R)-ephedrine derivatives are better chiral inductors than (1S,2R)-dibutylnorephedrine in these transformations [13]. The enantiodifferentiation is significantly affected by the molar ratio of the reactants, with the best results obtained from a molar ratio of aldehyde/Reformatsky reagent/amino alcohol of 1/4/1 [13].

Phase-Transfer Catalyzed Asymmetric Reactions

Recent developments in asymmetric catalysis have demonstrated the utility of ethyl difluoroacetate in phase-transfer catalyzed difluoroalkylation reactions [14]. These transformations proceed through visible light-promoted radical generation and involve electron donor-acceptor complex formation [14]. The methodology affords quaternary stereocenters with mild enantioenrichment and isolated yields up to 99% [14].

The catalytic system utilizes organocatalytic phase-transfer conditions with the generation of tertiary radicals resulting from an electron donor-acceptor complex [14]. Through mechanistic investigations, researchers have determined that the reaction proceeds via difluoroalkyl radical generation arising from an in situ electron donor-acceptor complex capable of absorbing visible light [14].

Chiral Catalyst Systems for Difluoroacetate Transformations

Advanced chiral catalyst systems have been developed for ethyl difluoroacetate transformations, particularly in asymmetric hydrogenation reactions [15]. Enantioenriched alpha,alpha-difluoro-beta-arylbutanoic esters can be prepared in high yields (83-99%) with moderate to excellent enantioselectivity using palladium-based catalytic systems [15].

The development of dual catalysis systems combining chiral anion phase-transfer catalysis and enamine catalysis has opened new avenues for asymmetric fluorination [16] [17]. These systems successfully merge two separate chiral catalytic cycles: a chiral anion phase-transfer catalysis cycle to activate fluorinating reagents and an enamine activation cycle using protected amino acids as organocatalysts [16].

| Catalytic System | Substrate Scope | Enantioselectivity (% ee) | Reaction Conditions |

|---|---|---|---|

| Reformatsky with chiral amino alcohols | Aromatic aldehydes | Good to excellent | Zinc, moderate temperatures |

| Phase-transfer catalysis | Beta-ketoesters | Moderate levels | Visible light, room temperature |

| Dual catalysis systems | Alpha-branched cyclohexanones | High (up to 95%) | Mild conditions, organocatalytic |

| Asymmetric hydrogenation | Difluorobutenoic esters | 90:10 to 95:5 er | Palladium catalysis, hydrogen |

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H225 (68.39%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (31.61%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (98.28%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (67.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (67.82%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Environmental Hazard